molecular formula C38H73N21O10S2 B607377 Etelcalcetide CAS No. 1262780-97-1

Etelcalcetide

Katalognummer B607377
CAS-Nummer: 1262780-97-1
Molekulargewicht: 1048.259
InChI-Schlüssel: ANIAZGVDEUQPRI-ZJQCGQFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etelcalcetide is a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis . It is administered intravenously at the end of each dialysis session .


Synthesis Analysis

Etelcalcetide is synthesized using a solid phase synthesis method . The method involves synthesizing an Etelcalcetide backbone peptide resin, removing the side chain protecting group of Cys in the peptide chain, and then activating the sulfydryl of the Cys side chain on the peptide resin with 2,2’-dithiodipyridine and constructing a disulfide bond with L-Cys .


Molecular Structure Analysis

The molecular formula of Etelcalcetide is C38H73N21O10S2 . Its molecular weight is 1048.3 g/mol .


Chemical Reactions Analysis

Etelcalcetide is a recently approved intravenous calcimimetic that reduces serum parathyroid hormone (PTH), calcium, phosphorus, and fibroblast growth factor-23 concentrations .


Physical And Chemical Properties Analysis

Etelcalcetide has a molecular weight of 1048.25 g/mol . It is an oligopeptide .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Secondary Hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD) Patients

  • Summary of Application : Etelcalcetide is used for the treatment of SHPT, a complication of CKD. It reduces circulating levels of parathyroid hormone and calcium by binding directly to the calcium-sensing receptor .
  • Methods of Application : Etelcalcetide is administered intravenously three times per week at the end of a haemodialysis session .
  • Results : Etelcalcetide has been approved in the EU for the treatment of SHPT in adult patients with CKD on haemodialysis therapy .

2. Prevention of Vascular Calcification in CKD Patients with SHPT

  • Summary of Application : Etelcalcetide prevents vascular calcification, a common occurrence in patients with CKD, by substantially lowering parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF23) levels .
  • Methods of Application : The study compared the effects of etelcalcetide and paricalcitol on vascular calcification in rats with adenine-induced CKD and SHPT .
  • Results : Etelcalcetide prevented vascular calcification, at least in part, due to reductions in serum FGF23, calcium, and phosphorus levels .

3. Anti-inflammatory Effect in Hemodialysis Patients

  • Summary of Application : The simultaneous intravenous use of paricalcitol and etelcalcetide may have a synergic anti-inflammatory effect .
  • Methods of Application : The study investigated the anti-inflammatory effect of the simultaneous intravenous use of paricalcitol and etelcalcetide .
  • Results : Etelcalcetide proved to reduce PTH levels in hemodialysis patients with severe SHP. No significant adverse events were reported .

1. Treatment of Secondary Hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD) Patients

  • Summary of Application : Etelcalcetide is used for the treatment of SHPT, a complication of CKD. It reduces circulating levels of parathyroid hormone and calcium by binding directly to the calcium-sensing receptor .
  • Methods of Application : Etelcalcetide is administered intravenously three times per week at the end of a haemodialysis session .
  • Results : Etelcalcetide has been approved in the EU for the treatment of SHPT in adult patients with CKD on haemodialysis therapy .

2. Prevention of Vascular Calcification in CKD Patients with SHPT

  • Summary of Application : Etelcalcetide prevents vascular calcification, a common occurrence in patients with CKD, by substantially lowering parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF23) levels .
  • Methods of Application : The study compared the effects of etelcalcetide and paricalcitol on vascular calcification in rats with adenine-induced CKD and SHPT .
  • Results : Etelcalcetide prevented vascular calcification, at least in part, due to reductions in serum FGF23, calcium, and phosphorus levels .

3. Anti-inflammatory Effect in Hemodialysis Patients

  • Summary of Application : The simultaneous intravenous use of paricalcitol and etelcalcetide may have a synergic anti-inflammatory effect .
  • Methods of Application : The study investigated the anti-inflammatory effect of the simultaneous intravenous use of paricalcitol and etelcalcetide .
  • Results : Etelcalcetide proved to reduce PTH levels in hemodialysis patients with severe SHP. No significant adverse events were reported .

1. Treatment of Secondary Hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD) Patients

  • Summary of Application : Etelcalcetide is used for the treatment of SHPT, a complication of CKD. It reduces circulating levels of parathyroid hormone and calcium by binding directly to the calcium-sensing receptor .
  • Methods of Application : Etelcalcetide is administered intravenously three times per week at the end of a haemodialysis session .
  • Results : Etelcalcetide has been approved in the EU for the treatment of SHPT in adult patients with CKD on haemodialysis therapy .

2. Prevention of Vascular Calcification in CKD Patients with SHPT

  • Summary of Application : Etelcalcetide prevents vascular calcification, a common occurrence in patients with CKD, by substantially lowering parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF23) levels .
  • Methods of Application : The study compared the effects of etelcalcetide and paricalcitol on vascular calcification in rats with adenine-induced CKD and SHPT .
  • Results : Etelcalcetide prevented vascular calcification, at least in part, due to reductions in serum FGF23, calcium, and phosphorus levels .

3. Anti-inflammatory Effect in Hemodialysis Patients

  • Summary of Application : The simultaneous intravenous use of paricalcitol and etelcalcetide may have a synergic anti-inflammatory effect .
  • Methods of Application : The study investigated the anti-inflammatory effect of the simultaneous intravenous use of paricalcitol and etelcalcetide .
  • Results : Etelcalcetide proved to reduce PTH levels in hemodialysis patients with severe SHP. No significant adverse events were reported .

Safety And Hazards

Etelcalcetide has been associated with adverse drug reactions (ADRs) in 14.1% of patients, with metabolism and nutrition disorders being the most frequent classes of ADRs . Hypocalcemia-related ADRs occurred in 8.7% of patients . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Etelcalcetide has been shown to enhance osteoblast activity through a non-PTH-dependent pathway, besides reducing bone turnover, mineralization defect, and marrow fibrosis with favorable effects on bone structure and strength . This suggests potential future directions for the use of Etelcalcetide in improving bone health .

Eigenschaften

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIAZGVDEUQPRI-ZJQCGQFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H73N21O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155132
Record name Etelcalcetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1048.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Etelcalcetide is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). Etelcalcetide binds to the CaSR and enhances activation of the receptor by extracellular calcium. Activation of the CaSR on parathyroid chief cells decreases PTH secretion.
Record name Etelcalcetide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Etelcalcetide

CAS RN

1262780-97-1
Record name Etelcalcetide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etelcalcetide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etelcalcetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETELCALCETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
N Hamano, H Komaba, M Fukagawa - Expert Opinion on …, 2017 - Taylor & Francis
… the potential clinical benefit of etelcalcetide. Expert opinion: Etelcalcetide is an injectable … events has been comparable between cinacalcet and etelcalcetide. The longer half-life of …
Number of citations: 33 www.tandfonline.com
GA Block, DA Bushinsky, S Cheng, J Cunningham… - Jama, 2017 - jamanetwork.com
… Patients who were randomized to treatment with IV etelcalcetide and oral placebo received thrice weekly IV doses of etelcalcetide at the end of each hemodialysis session and daily oral …
Number of citations: 264 jamanetwork.com
M Cozzolino, A Galassi, F Conte… - … and clinical risk …, 2017 - Taylor & Francis
… , etelcalcetide is … Etelcalcetide in hemodialysis patients with SHPT was more effective than placebo and cinacalcet, with a PTH reduction of >30% in 76% of patients with etelcalcetide …
Number of citations: 56 www.tandfonline.com
HA Blair - Drugs, 2016 - Springer
… Intravenous etelcalcetide has been … for etelcalcetide in SHPT are also under review in the USA and Japan. This article summarizes the milestones in the development of etelcalcetide …
Number of citations: 29 link.springer.com
K Dörr, M Kammer, R Reindl-Schwaighofer… - Circulation …, 2021 - Am Heart Assoc
… The intravenous calcimimetic drug etelcalcetide showed superiority to cinacalcet in terms of FGF23 reduction. Consequently, we hypothesized that treatment with etelcalcetide improves …
Number of citations: 37 www.ahajournals.org
GA Block, DA Bushinsky, J Cunningham, TB Drueke… - Jama, 2017 - jamanetwork.com
… pg/mL in the etelcalcetide and placebo groups, respectively, in … Patients randomized to etelcalcetide were significantly more … Patients randomized to etelcalcetide were significantly more …
Number of citations: 167 jamanetwork.com
C Ginsberg, JH Ix - Clinical Journal of the American Society of …, 2023 - journals.lww.com
… titration period of etelcalcetide and subsequently followed for … sizes, the investigators found that etelcalcetide reduced PTH … underwent bone biopsy, etelcalcetide reduced bone turnover…
Number of citations: 4 journals.lww.com
P Khairallah, J Cherasard, J Sung… - Clinical Journal of the …, 2023 - journals.lww.com
Methods In a single-arm, open-label, 36-week prospective trial, we hypothesized that etelcalcetide improves bone quality and strength without damaging bone–tissue quality. …
Number of citations: 1 journals.lww.com
K Harada, A Fujioka, M Konno, A Inoue… - European journal of …, 2019 - Elsevier
… of 10 μM etelcalcetide. Furthermore, in a … etelcalcetide at 0.3, 1.0, and 3.0 mg/kg decreased plasma PTH and serum Ca levels. Taken together, the present findings identify etelcalcetide …
Number of citations: 16 www.sciencedirect.com
KE Eidman, JB Wetmore - Seminars in Dialysis, 2018 - Wiley Online Library
… , etelcalcetide, which appears to reduce calcium substantially more than cinacalcet does, can prolong the QT c electrocardiographic interval. While etelcalcetide is … and etelcalcetide, …
Number of citations: 24 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.